molecular formula C9H14NO3P B14441848 (2-Amino-1-phenylpropan-2-yl)phosphonic acid CAS No. 79014-66-7

(2-Amino-1-phenylpropan-2-yl)phosphonic acid

Cat. No.: B14441848
CAS No.: 79014-66-7
M. Wt: 215.19 g/mol
InChI Key: JGRAIWCIBPMVTI-UHFFFAOYSA-N
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Description

(2-Amino-1-phenylpropan-2-yl)phosphonic acid is an organic compound that features a phosphonic acid group attached to a phenyl ring and an amino group. This compound is part of the broader class of phosphonic acids, which are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. Phosphonic acids are known for their stability and diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1-phenylpropan-2-yl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor, such as a phenylpropanolamine derivative, with a phosphonic acid reagent. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1-phenylpropan-2-yl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of substituted phenylpropanolamine derivatives .

Scientific Research Applications

(2-Amino-1-phenylpropan-2-yl)phosphonic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a drug candidate for treating various diseases, including bone disorders and infections.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Amino-1-phenylpropan-2-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Amino-1-phenylpropan-2-yl)phosphonic acid include other aminophosphonic acids and phenylpropanolamine derivatives. These compounds share structural similarities but may differ in their functional groups and specific properties .

Uniqueness

What sets this compound apart is its unique combination of a phosphonic acid group with a phenyl ring and an amino group. This structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

79014-66-7

Molecular Formula

C9H14NO3P

Molecular Weight

215.19 g/mol

IUPAC Name

(2-amino-1-phenylpropan-2-yl)phosphonic acid

InChI

InChI=1S/C9H14NO3P/c1-9(10,14(11,12)13)7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H2,11,12,13)

InChI Key

JGRAIWCIBPMVTI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(N)P(=O)(O)O

Origin of Product

United States

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